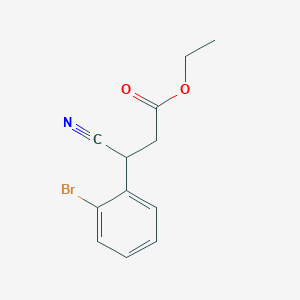
Ethyl 3-(2-bromophenyl)-3-cyanopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-bromophenyl)-3-cyanopropanoate is a chemical compound. It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The IUPAC name for this compound is ethyl 3- (2-bromophenyl)propanoate .
Molecular Structure Analysis
The linear formula for Ethyl 3-(2-bromophenyl)-3-cyanopropanoate is C11H13BrO2 . The CAS Number is 135613-33-1 . The molecular weight of this compound is 257.13 .Physical And Chemical Properties Analysis
Ethyl 3-(2-bromophenyl)-3-cyanopropanoate is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis of Complex Molecules
Ethyl 3-(2-bromophenyl)-3-cyanopropanoate serves as a building block in the synthesis of complex molecules. For instance, the reaction of ethyl 3-bromo-3-phenylpropanoate with pentane-2,4-dione, facilitated by palladium(II) acetate and triphenylphosphine, resulted in the unexpected production of ethyl 4-acetyl-5-oxo-3-phenylhexanoate, demonstrating the compound's potential in creating new molecular structures through unexpected pathways (Hongwei Wang & Yimin Hu, 2011).
Cyclisation Reactions
The compound is also utilized in cyclisation reactions to synthesize tri- and tetra-cyclic heterocycles. A study employed 2-(2-Bromophenyl)ethyl groups as building blocks in radical cyclisation reactions onto azoles to create new 6-membered rings attached to the azoles. This approach highlights the compound's role in facilitating the synthesis of novel heterocyclic structures, providing new avenues for chemical and pharmaceutical research (S. M. Allin et al., 2005).
Molecular Docking and Biological Activities
Further research into the derivatives of Ethyl 3-(2-bromophenyl)-3-cyanopropanoate has shown significant biological activities. For example, novel pyrazoline derivatives synthesized from ethyl 2‐((4‐bromophenyl)diazenyl)‐3‐oxo‐phenylpropanoate exhibited effective inhibition of human carbonic anhydrase I and II isozymes and the acetylcholinesterase enzyme, as confirmed by molecular docking studies. This indicates the compound's potential in the development of new therapeutic agents (Fikret Turkan et al., 2019).
Interaction Studies
Studies on Ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates revealed the importance of nonhydrogen bonding interactions, such as N⋯π and O⋯π, in the crystal packing of these compounds. This research contributes to a deeper understanding of molecular interactions and the design of molecular structures with desired properties (Zhenfeng Zhang et al., 2011).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
In the context of sm cross-coupling reactions, the result is the formation of a new carbon–carbon bond .
Action Environment
It’s worth noting that the success of sm cross-coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Propriétés
IUPAC Name |
ethyl 3-(2-bromophenyl)-3-cyanopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-2-16-12(15)7-9(8-14)10-5-3-4-6-11(10)13/h3-6,9H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDJLLWZWHPEJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C#N)C1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

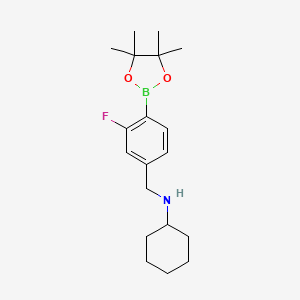
![(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2975503.png)
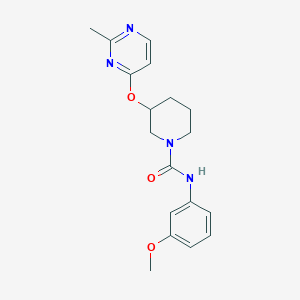
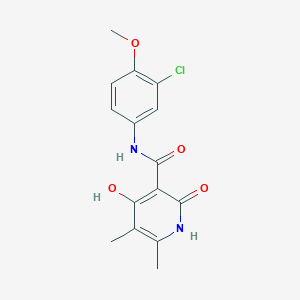
![1-(2-chlorophenyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}methanesulfonamide](/img/structure/B2975508.png)
![5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2975511.png)
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2975512.png)




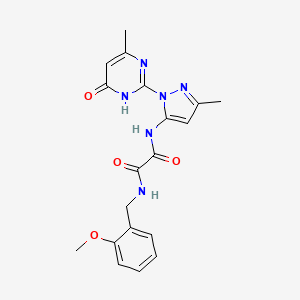
![N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-valine](/img/structure/B2975523.png)
